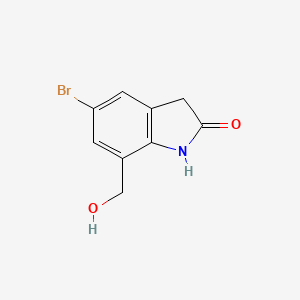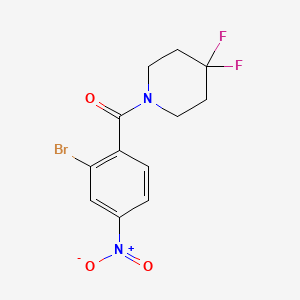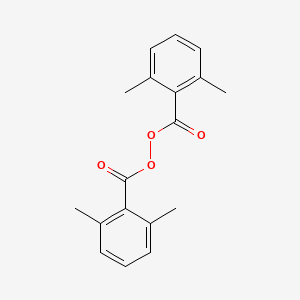
Bis(2,6-dimethylbenzoyl) Peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethylbenzoyl) Peroxide: is an organic peroxide compound widely used in various industrial and scientific applications. It is known for its role as a radical initiator in polymerization reactions and as a cross-linking agent in the production of plastics and rubbers. The compound is characterized by its high reactivity and ability to decompose into free radicals, making it a valuable tool in chemical synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylbenzoyl) Peroxide typically involves the reaction of 2,6-dimethylbenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction can be represented as follows:
2C9H9COCl+H2O2+2NaOH→(C9H9CO)2O2+2NaCl+2H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,6-dimethylbenzoyl) Peroxide undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The peroxide bond can be cleaved to form benzoyloxy radicals, which can further react with other compounds.
Reduction: Under certain conditions, the peroxide can be reduced to form the corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where the benzoyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of heat or light to initiate the decomposition of the peroxide bond.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to achieve substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzoyloxy radicals and subsequent oxidation products.
Reduction: Corresponding alcohols and other reduced species.
Substitution: Substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2,6-dimethylbenzoyl) Peroxide is extensively used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties. It is also used in organic synthesis to introduce benzoyl groups into molecules.
Biology: In biological research, the compound is used to study radical-induced damage and repair mechanisms in biological systems. It serves as a model compound to investigate the effects of oxidative stress on cells and tissues.
Medicine: While not directly used as a therapeutic agent, this compound is employed in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: The compound is widely used in the production of plastics, rubbers, and other polymeric materials. It acts as a cross-linking agent, enhancing the mechanical properties and stability of the final products.
Wirkmechanismus
The mechanism of action of Bis(2,6-dimethylbenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate benzoyloxy radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions. In polymerization, the radicals react with monomers to form polymer chains, while in oxidation, they interact with other molecules to form oxidized products.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Peroxide: Another widely used organic peroxide with similar radical-generating properties.
Dicumyl Peroxide: Used as a cross-linking agent in the production of rubber and plastics.
Lauroyl Peroxide: Employed as a polymerization initiator in various industrial processes.
Uniqueness: Bis(2,6-dimethylbenzoyl) Peroxide is unique due to its specific structural features, which confer distinct reactivity and stability compared to other peroxides. Its ability to generate radicals under mild conditions makes it particularly valuable in applications requiring controlled radical generation.
Eigenschaften
CAS-Nummer |
96436-29-2 |
|---|---|
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
(2,6-dimethylbenzoyl) 2,6-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-11-7-5-8-12(2)15(11)17(19)21-22-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
YIQKFUFJMGYQFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C(=O)OOC(=O)C2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


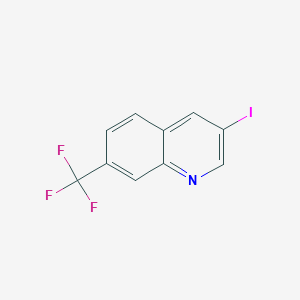
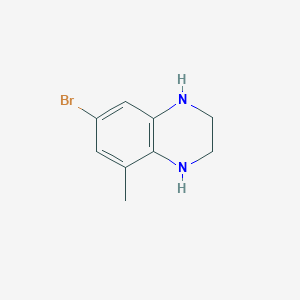





![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
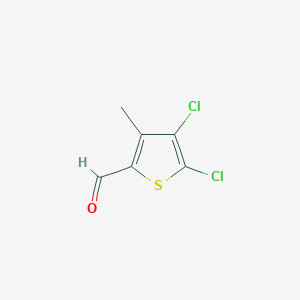
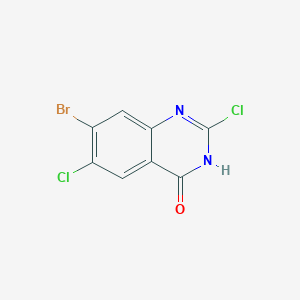
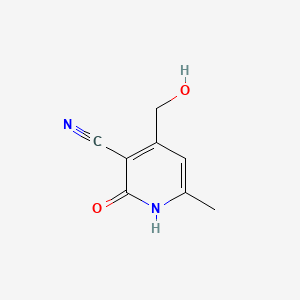
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
